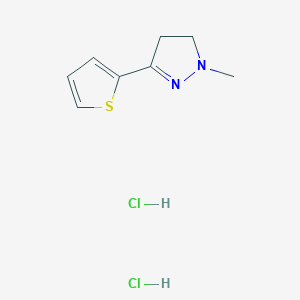

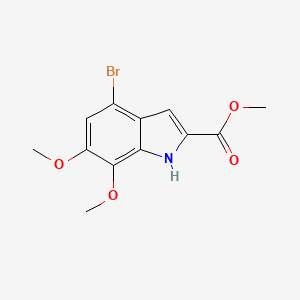

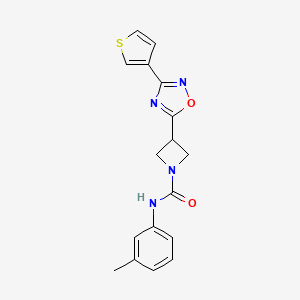

![molecular formula C21H18BrN3S B2380402 4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1223992-29-7](/img/structure/B2380402.png)

4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-a]pyrazine is a type of pyrazole fused heterocycle . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They are important in the field of medicines and drugs .

Synthesis Analysis

An efficient method was developed for the synthesis of pyrazole fused heterocycles via the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . This method is applicable for the efficient synthesis of a wide range of substituted pyrazolo .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazine derivatives is characterized by a fused ring structure . The exact structure of “4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrazine derivatives would depend on the specific substituents present on the molecule. For instance, the presence of a bromobenzyl group might make the compound susceptible to reactions involving nucleophilic aromatic substitution .科学的研究の応用

Anticancer Activity

- A related compound, "3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one," was synthesized and tested for antitumor activity on the MCF-7 human breast adenocarcinoma cell line. Several derivatives exhibited potent inhibitory activities, highlighting the potential of pyrazolo compounds in cancer treatment (Abdellatif et al., 2014).

Antibacterial Activities

- Derivatives of pyrazolo compounds, including "4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid," were synthesized and evaluated for their antibacterial activities. The findings indicated significant activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).

Photovoltaic Device Application

- Thieno[3,4-b]pyrazine-based monomers were synthesized and used in donor−acceptor copolymers for photovoltaic devices. These studies demonstrate the compound's potential in material science, particularly in energy conversion technologies (Zhou et al., 2010).

Antimicrobial Activity

- Synthesized 4-arylthio- and 4-alkylthiofunctionalized pyrazolo[1,5-a]pyrazines demonstrated promising antibacterial and antifungal activities. This suggests the compound's utility in developing new antimicrobial agents (Hrynyshyn et al., 2019).

PI3Kδ Inhibitors

- Novel derivatives of the compound were synthesized and evaluated as PI3Kδ inhibitors. These findings are significant in the context of pharmaceutical research, particularly for targeting specific kinases in disease treatment (Gong et al., 2019).

作用機序

Target of Action

The primary targets of the compound “4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine” are currently unknown. This compound belongs to the pyrazolo[1,5-a]pyrazine class

Mode of Action

Compounds in the pyrazolo[1,5-a]pyrazine class have been shown to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways of this compound. Pyrazolo[1,5-a]pyrazine compounds have been associated with various biochemical pathways in previous studies . The exact pathways affected by this compound would need to be elucidated through further experimental studies.

Result of Action

Some pyrazolo[1,5-a]pyrazine compounds have shown cytotoxic activities , suggesting potential cellular effects

将来の方向性

特性

IUPAC Name |

4-[(3-bromophenyl)methylsulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN3S/c1-14-6-7-17(10-15(14)2)19-12-20-21(23-8-9-25(20)24-19)26-13-16-4-3-5-18(22)11-16/h3-12H,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUHNBUTBDPOGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

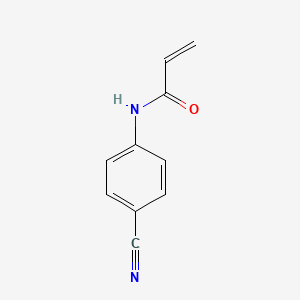

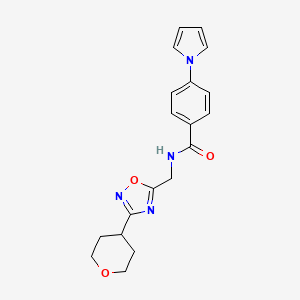

![2-(2,6-Difluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2380322.png)

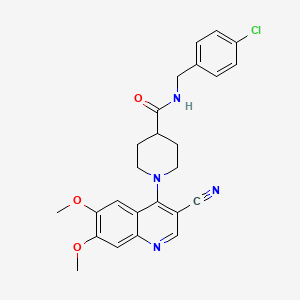

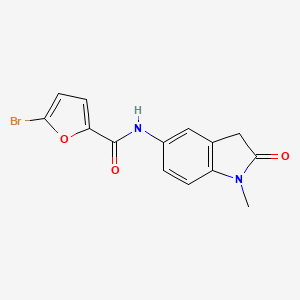

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)benzenecarboxamide](/img/structure/B2380331.png)

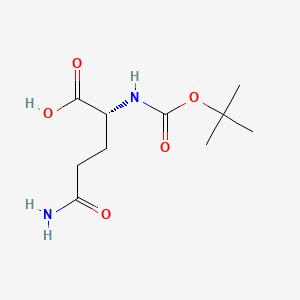

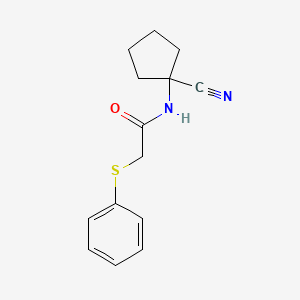

![1-(3-methoxypropyl)-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2380337.png)

![2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2380338.png)